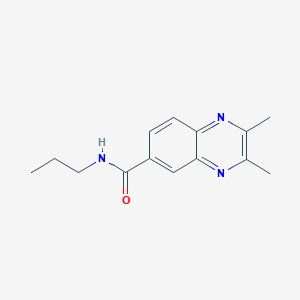
N-methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide, commonly referred to as "NMPN," is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
NMPN's mechanism of action is primarily through its interaction with sigma-1 receptors. Sigma-1 receptors are located in various cellular compartments, including the endoplasmic reticulum and mitochondria, and are involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. NMPN's binding to sigma-1 receptors modulates their activity, leading to various downstream effects, including neuroprotection and anti-inflammatory effects.
Biochemical and Physiological Effects:
NMPN has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and potential anticancer effects. Studies have shown that NMPN can protect neurons from various insults, including oxidative stress and excitotoxicity, leading to potential therapeutic benefits in various neurological disorders. NMPN has also been shown to have anti-inflammatory effects, potentially through its modulation of sigma-1 receptor activity. Additionally, NMPN has shown potential anticancer effects, including the inhibition of cancer cell proliferation and induction of apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NMPN's advantages for lab experiments include its high affinity for sigma-1 receptors, allowing for potential therapeutic benefits in various neurological disorders and cancer treatment. However, its limitations include its complex synthesis method and potential toxicity at high doses.
Direcciones Futuras
For NMPN research include further studies on its potential therapeutic benefits in various neurological disorders and cancer treatment, as well as its mechanism of action and potential toxicity. Additionally, further studies on the optimization of its synthesis method and potential modifications to improve its pharmacological properties are necessary.
Métodos De Síntesis
NMPN can be synthesized through a multi-step process, which involves the reaction of 2-bromo-1,4-dimethylnaphthalene with sodium hydride, followed by N-methylation and pyridine-3-carboxylic acid coupling. The final product is obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
NMPN has shown potential in various scientific research applications, including drug discovery, neuroprotection, and cancer treatment. Studies have shown that NMPN has a high affinity for sigma-1 receptors, which are involved in various cellular processes, including cell survival, proliferation, and differentiation. NMPN has been shown to modulate sigma-1 receptor activity, leading to neuroprotective effects and potential therapeutic benefits in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.
Propiedades
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-20(13-14-5-4-10-19-12-14)18(21)17-9-8-15-6-2-3-7-16(15)11-17/h4-5,8-12H,2-3,6-7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYZKFAAEAJKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,5-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510803.png)
![N,2,2-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]propanamide](/img/structure/B7510804.png)
![1-[2-[2-(4-Methylphenoxy)ethoxy]phenyl]ethanone](/img/structure/B7510822.png)
![1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7510823.png)

![2-[benzenesulfonyl(methyl)amino]-N,N-diethylacetamide](/img/structure/B7510835.png)


![N-[2-oxo-2-(pyrrolidin-1-yl) ethyl]isonicotinamide](/img/structure/B7510857.png)
![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(2-fluorophenyl)urea](/img/structure/B7510864.png)
![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)


